molecular formula C13H12FNO4 B8816683 Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate

Ethyl 8-fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylate

Cat. No. B8816683
M. Wt: 265.24 g/mol
InChI Key: SUXMPXFHRSDPSG-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

A mixture of aniline 2-fluoro-4-(methoxy)aniline (22.8 g, 162 mmol) and diethyl [(ethyloxy)methylidene]propanedioate (32.6 mL) were heated to reflux in Dowtherm A under a flow of argon. After 15 minutes (when all ethanol was removed), the mixture was allowed to cool down and was diluted with pentane. A precipitate was formed which was triturated with pentane, filtered and dried under vacuum to afford the product as an oil (33.06 g, 77%); MS (+ve ion electrospray) m/z 265 (M+H)+.
Name
aniline 2-fluoro-4-(methoxy)aniline
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
32.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:3]=1[NH2:4].NC1C=CC=CC=1.C([O:20][CH:21]=[C:22]([C:28](OCC)=O)[C:23]([O:25][CH2:26][CH3:27])=[O:24])C>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[F:1][C:2]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[C:5]2[C:3]=1[NH:4][CH:28]=[C:22]([C:23]([O:25][CH2:26][CH3:27])=[O:24])[C:21]2=[O:20] |f:0.1,3.4|

Inputs

Step One
Name
aniline 2-fluoro-4-(methoxy)aniline
Quantity
22.8 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)OC.NC1=CC=CC=C1
Name
Quantity
32.6 mL
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
CUSTOM
Type
CUSTOM
Details
After 15 minutes (when all ethanol was removed), the mixture
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
ADDITION
Type
ADDITION
Details
was diluted with pentane
CUSTOM
Type
CUSTOM
Details
A precipitate was formed which
CUSTOM
Type
CUSTOM
Details
was triturated with pentane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C2C(C(=CNC12)C(=O)OCC)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 33.06 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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